molecular formula C10H14O2 B146731 4-Butylresorcinol CAS No. 18979-61-8

4-Butylresorcinol

Cat. No.: B146731
CAS No.: 18979-61-8
M. Wt: 166.22 g/mol
InChI Key: CSHZYWUPJWVTMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

4-Butylresorcinol is known for its role in inhibiting tyrosinase activity, which is essential for melanin synthesis. Tyrosinase is a key enzyme in the melanogenesis pathway, and its inhibition leads to reduced melanin production. This compound interacts directly with tyrosinase and tyrosinase-related protein-1 (TRP-1), inhibiting their activities and thus decreasing melanin synthesis . This compound does not affect the microphthalmia-associated transcription factor (MITF) or the extracellular signal-regulated kinase (ERK) and Akt signaling pathways .

Cellular Effects

This compound has significant effects on various cell types, particularly melanocytes, which are responsible for melanin production. In melanocytes, this compound inhibits melanin synthesis in a concentration-dependent manner . This inhibition is achieved through the direct interaction with tyrosinase, leading to decreased melanin production. Additionally, this compound has been shown to reduce skin irritation and is considered safe for use in cosmetic formulations .

Molecular Mechanism

The molecular mechanism of this compound involves its direct inhibition of tyrosinase and TRP-1 activities. By binding to these enzymes, this compound prevents the oxidation of tyrosine to melanin, thereby reducing melanin synthesis . This compound does not induce ERK or Akt activation, nor does it affect MITF degradation or cAMP response element-binding protein (CREB) phosphorylation . The primary action of this compound is through its competitive inhibition of tyrosinase.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. Studies have shown that this compound remains stable and effective over extended periods. In an 8-week clinical study, subjects applying this compound cream twice daily showed significant reductions in melanin levels and improved skin appearance . The compound’s stability and sustained efficacy make it a valuable agent for long-term use in treating hyperpigmentation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations, this compound effectively inhibits melanin synthesis without causing adverse effects. At higher doses, it may cause skin irritation or dermatitis . The optimal dosage for achieving desired effects without toxicity is crucial for its safe application in cosmetic products.

Metabolic Pathways

This compound is involved in the melanogenesis pathway, where it inhibits the activity of tyrosinase and TRP-1. This inhibition leads to decreased melanin production. The compound does not affect other metabolic pathways significantly and is primarily focused on reducing melanin synthesis . Its interaction with tyrosinase is the key metabolic action that defines its efficacy as a skin-lightening agent.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed effectively. It penetrates the skin and reaches melanocytes, where it exerts its inhibitory effects on tyrosinase. The compound’s distribution is facilitated by its solubility in various solvents, making it suitable for topical applications . Its ability to reach target cells and maintain its activity is essential for its effectiveness in treating hyperpigmentation.

Subcellular Localization

This compound localizes primarily in the cytoplasm of melanocytes, where it interacts with tyrosinase and TRP-1. This subcellular localization is crucial for its inhibitory action on melanin synthesis. The compound does not require specific targeting signals or post-translational modifications to reach its site of action . Its direct interaction with tyrosinase within the cytoplasm ensures its efficacy in reducing melanin production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butylresorcinol involves chemical reactions starting from resorcinol, a compound derived from various natural sources such as certain plants and resins. Resorcinol undergoes specific chemical modifications, including butylation, to produce this compound .

Industrial Production Methods: Industry-optimized and efficient synthetic methodologies that embrace green chemistry, reducing the environmental impact, are commonly used in the production of this compound .

Biological Activity

4-Butylresorcinol (4-BR) is a phenolic compound recognized for its significant biological activity, particularly as a potent inhibitor of tyrosinase, the key enzyme involved in melanin production. This article explores the biological mechanisms, clinical efficacy, and safety of this compound, highlighting relevant studies and findings.

This compound exerts its biological effects primarily through the inhibition of tyrosinase activity. It functions as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate conversion, which ultimately leads to reduced melanin synthesis.

Key Findings:

  • Inhibition of Tyrosinase : In vitro studies demonstrated that 4-BR has an IC50 value of approximately 21 μmol/L for human tyrosinase, making it significantly more potent than other common inhibitors like hydroquinone and kojic acid .
  • Proteolytic Degradation : Research indicates that 4-BR enhances the proteolytic degradation of tyrosinase, thereby reducing its protein levels without affecting mRNA levels. This suggests that 4-BR promotes the turnover of tyrosinase rather than simply inhibiting its activity .
  • MAPK Pathway Activation : The compound activates the p38 MAPK pathway, which is implicated in various cellular responses including stress and inflammation. This activation leads to increased ubiquitination of tyrosinase, facilitating its degradation .

Clinical Efficacy

Numerous clinical studies have validated the efficacy of this compound in treating hyperpigmentation disorders such as melasma and age spots.

Clinical Studies Overview:

Study TypeConcentrationDurationResults
Randomized Controlled Trial0.1% Cream8 weeksSignificant reduction in melanin index compared to vehicle control (p<0.0005)
Split-Face Study0.3% Serum12 weeks84% efficacy in patients with melasma; well tolerated with mild adverse effects
Age Spot TreatmentVariable8 weeksVisible reduction in age spots compared to control
  • Melasma Treatment : A randomized controlled study involving a 0.1% cream formulation showed rapid efficacy with significant improvement in melasma after 8 weeks of treatment. The melanin index decreased significantly on the treated side compared to the vehicle control .
  • Age Spots : In a clinical trial focusing on age spots, subjects treated with formulations containing 4-BR exhibited marked improvement compared to control spots treated with a vehicle, affirming its effectiveness in reducing hyperpigmentation over an 8-week period .

Safety Profile

The safety profile of this compound has been assessed in various studies, indicating that it is generally well tolerated with minimal adverse effects.

Observations:

  • Adverse Effects : Most reported adverse reactions were mild and transient, including erythema and dryness .
  • Long-term Use : Studies suggest that lower concentrations (e.g., 0.1%) can be effective while minimizing side effects compared to higher concentrations used in previous studies .

Properties

IUPAC Name

4-butylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-3-4-8-5-6-9(11)7-10(8)12/h5-7,11-12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHZYWUPJWVTMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172403
Record name 4-Butylresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18979-61-8
Record name Butylresorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18979-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Butylresorcinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018979618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Butylresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-butylbenzene-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.948
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-BUTYLRESORCINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IK4UQ3ZGA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Butylresorcinol
Reactant of Route 2
Reactant of Route 2
4-Butylresorcinol
Reactant of Route 3
Reactant of Route 3
4-Butylresorcinol
Reactant of Route 4
Reactant of Route 4
4-Butylresorcinol
Reactant of Route 5
Reactant of Route 5
4-Butylresorcinol
Reactant of Route 6
Reactant of Route 6
4-Butylresorcinol
Customer
Q & A

Q1: How does 4-Butylresorcinol exert its depigmenting effect?

A1: this compound is a potent tyrosinase inhibitor. [, ] Tyrosinase is a key enzyme involved in melanin biosynthesis. By inhibiting tyrosinase, this compound effectively reduces melanin production, leading to a depigmenting effect. [, ] Furthermore, it also inhibits tyrosinase-related protein-1 (TRP-1), another enzyme contributing to melanin synthesis. []

Q2: Are there any studies demonstrating the efficacy of this compound in reducing hyperpigmentation?

A3: Yes, a clinical study investigated a topical gel serum containing tranexamic acid, niacinamide, this compound, phytic acid, and a mixture of hydroxy acids. [] The study demonstrated significant reductions in hyperpigmentation parameters, including brown spot count, brown spot area, and melanin index, after regular application of the serum. [] These findings suggest the potential of this compound as an ingredient in topical formulations for hyperpigmentation management.

Q3: What is known about the safety profile of this compound?

A4: While generally considered safe for topical use, this compound can potentially cause allergic contact dermatitis in susceptible individuals. [] One case report documented allergic contact dermatitis in a patient using a night cream containing this compound. [] This highlights the importance of considering potential sensitivities and conducting thorough safety assessments during product development and usage.

Q4: Have there been any studies exploring the structure-activity relationship of this compound and its derivatives?

A5: Yes, research has investigated the impact of structural modifications on the tyrosinase inhibitory activity of this compound analogues. [] Studies revealed that unsymmetrical curcumin analogues containing 4-hydroxyl-substituted phenolic rings with C-2/C-4- or C-3/C-4-dihydroxyl-substituted diphenolic rings displayed enhanced inhibitory activity compared to this compound and kojic acid. [] This suggests that specific structural features significantly influence the potency of these compounds as tyrosinase inhibitors.

Q5: Has this compound been investigated for other potential therapeutic applications?

A6: Beyond its depigmenting properties, this compound has demonstrated potential in other areas. Research suggests that it exhibits anti-HMG-CoA reductase, antioxidant, and anti-urease activities. [] Additionally, in vitro studies have shown promising anti-leukemia properties against various leukemia cell lines. [] These findings warrant further investigation into the therapeutic potential of this compound for conditions beyond hyperpigmentation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.